molecular formula C10H13N5 B13985861 6-(1-Isopropyl-1H-pyrazol-4-yl)pyrimidin-4-amine

6-(1-Isopropyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No.: B13985861
M. Wt: 203.24 g/mol
InChI Key: RUNHNQBFBDBSHQ-UHFFFAOYSA-N
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Description

6-[1-(1-Methylethyl)-1H-pyrazol-4-yl]-4-pyrimidinamine is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(1-Methylethyl)-1H-pyrazol-4-yl]-4-pyrimidinamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable amidine with a β-dicarbonyl compound.

    Coupling of Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of 6-[1-(1-Methylethyl)-1H-pyrazol-4-yl]-4-pyrimidinamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., reflux, microwave irradiation).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-[1-(1-Methylethyl)-1H-pyrazol-4-yl]-4-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[1-(1-Methylethyl)-1H-pyrazol-4-yl]-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[1-(1-Methylethyl)-1H-pyrazol-4-yl]-4-pyrimidinamine: shares structural similarities with other pyrazole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 6-[1-(1-Methylethyl)-1H-pyrazol-4-yl]-4-pyrimidinamine lies in its specific substitution pattern and the combination of pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

6-(1-propan-2-ylpyrazol-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H13N5/c1-7(2)15-5-8(4-14-15)9-3-10(11)13-6-12-9/h3-7H,1-2H3,(H2,11,12,13)

InChI Key

RUNHNQBFBDBSHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC(=NC=N2)N

Origin of Product

United States

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